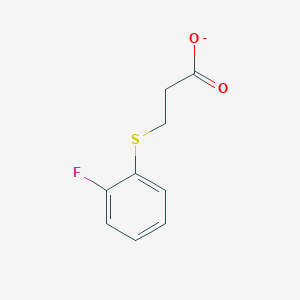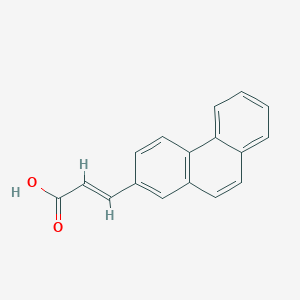
3-(2-氟苯基)硫代丙酸酯
描述
3-(2-Fluorophenyl)sulfanylpropanoate is a chemical compound with the molecular formula C9H8FO2S . It has a molecular weight of 199.22 g/mol.
Molecular Structure Analysis
The molecular structure of 3-(2-Fluorophenyl)sulfanylpropanoate consists of 9 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 2 oxygen atoms, and 1 sulfur atom .科学研究应用
环境科学中的含氟化学品应用
含氟化学品,包括与“3-(2-氟苯基)硫代丙酸酯”相关的化合物,因其环境影响和应用而被广泛研究。例如,一项关于市政污水处理设施中含氟化学品质量流量的研究突出了含氟化学品在废水系统中的持久性和行为。本研究对于了解此类化合物的环境归宿以及制定从水源管理和去除它们的策略至关重要 (Schultz 等人,2006)。
先进材料合成
对氟化化合物的研究还导致了具有特定应用的先进材料的开发。例如,关于燃料电池膜功能性含氟聚合物的研究展示了氟化化合物在增强燃料电池性能和效率中的效用。这些材料在能源领域显示出巨大的前景,特别是对于可再生能源技术 (Souzy 和 Améduri,2005)。
化学合成和有机化学应用
在有机化学中,氟化化合物通常因其独特的反应性和性质而被使用。一项关于通过 P-S 到 P-C 重排合成手性邻硫代取代苯基膦酰二胺的研究揭示了氟化化合物如何在创建复杂的手性分子中发挥作用。这些方法对药物和农用化学品有影响,其中手性分子起着关键作用 (Mauger 等人,2004)。
在荧光探针和传感器中的应用
用于生物和环境应用的荧光探针的设计和合成通常利用氟化化合物的独特性质。一项关于基因编码荧光氨基酸的研究展示了氟化化合物在开发用于研究活细胞中蛋白质动力学和相互作用的灵敏且特异性探针中的应用 (Summerer 等人,2006)。
药物开发中的亲电试剂
开发用于三氟甲基硫化的稳定亲电试剂代表了药物分子合成的重大进步。这些试剂能够对化合物进行后期官能化,使其具有三氟甲基硫基团,这由于其亲脂性和吸电子性质,成为药物开发中的关键结构基序 (邵等人,2015)。
安全和危害
属性
IUPAC Name |
3-(2-fluorophenyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2S/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMXZLIXJBBIGL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SCCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FO2S- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427924 | |
| Record name | 3-(2-fluorophenyl)sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)sulfanylpropanoate | |
CAS RN |
21243-09-4 | |
| Record name | 3-(2-fluorophenyl)sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2'-[(3-Aminophenyl)imino]bisethanol](/img/structure/B1623858.png)
![[(E)-2-ethylsulfonylethenyl]benzene](/img/structure/B1623859.png)










